N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide” is a derivative of quinoline . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, quinoline derivatives are generally synthesized through various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of the nitro group might make the compound more reactive.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Quinoline itself is a weak tertiary base .Mechanism of Action
Target of Action
The compound N-((2-hydroxyquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide is a derivative of quinoline . Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . The primary targets of quinoline derivatives are often dependent on the specific biological activity of the compound, which can range from antibacterial to anti-inflammatory effects .
Mode of Action
The mode of action of quinoline derivatives is often associated with their interaction with specific cellular targets. For instance, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action. For example, some quinoline derivatives have been found to exhibit antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For quinoline derivatives, these effects can range from the death of bacterial cells in the case of antibacterial activity, to the reduction of inflammation in the case of anti-inflammatory activity
Properties
IUPAC Name |
4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-2-11-22(20(25)14-7-9-17(10-8-14)23(26)27)13-16-12-15-5-3-4-6-18(15)21-19(16)24/h3-10,12H,2,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYWUJVIPBVPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.